molecular formula C17H16ClN3O4S B2998280 4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide CAS No. 1808779-35-2

4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide

Cat. No. B2998280
M. Wt: 393.84
InChI Key: OMLLLMCOTLGRCV-UHFFFAOYSA-N
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Description

“4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide” is a chemical compound. It is a derivative of azetidinone , a class of compounds known for their various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The key compound, a Schiff base, is reacted with chloro acetyl chloride in a Staudinger reaction (a [2 + 2] ketene-imine cycloaddition reaction) in the presence of a catalyst, triethylamine, and a solvent, dimethyl formamide (DMF) . This reaction is performed using ultrasound, a green chemistry tool .

Safety And Hazards

The safety of this compound has been evaluated in vitro. All the synthesized compounds were tested for cytotoxicity against the human cancer cell line HeLa, and all compounds were found to be non-cytotoxic in nature .

properties

IUPAC Name

4-chloro-3-(methanesulfonamido)-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-26(24,25)20-15-10-11(2-7-14(15)18)17(23)19-12-3-5-13(6-4-12)21-9-8-16(21)22/h2-7,10,20H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLLLMCOTLGRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide

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